molecular formula C8H12N2OS B183410 2-(Methylthio)-6-propylpyrimidin-4-ol CAS No. 5751-17-7

2-(Methylthio)-6-propylpyrimidin-4-ol

Cat. No. B183410
CAS RN: 5751-17-7
M. Wt: 184.26 g/mol
InChI Key: ICULGBASIPYTCI-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-propylpyrimidin-4-ol (MTP) is an organic compound with a molecular structure that consists of a pyrimidine ring with two methylthio substituents and a propyl group attached to the nitrogen atom. Due to its unique structure, MTP has a wide range of biochemical and physiological effects, which makes it an attractive compound for various research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(Methylthio)-6-propylpyrimidin-4-ol involves the reaction of 2-chloro-6-propylpyrimidine with sodium methanethiolate followed by hydrolysis of the resulting intermediate.

Starting Materials
2-chloro-6-propylpyrimidine, Sodium methanethiolate, Hydrochloric acid, Sodium hydroxide, Water, Ethyl acetate

Reaction
Step 1: Dissolve 2-chloro-6-propylpyrimidine in dry ethyl acetate., Step 2: Add sodium methanethiolate to the solution and stir at room temperature for 2 hours., Step 3: Add hydrochloric acid to the reaction mixture to quench the reaction., Step 4: Extract the product with ethyl acetate and wash the organic layer with water., Step 5: Dry the organic layer over sodium sulfate., Step 6: Concentrate the organic layer under reduced pressure to obtain the intermediate product., Step 7: Dissolve the intermediate product in water and add sodium hydroxide to adjust the pH to 8-9., Step 8: Stir the solution at room temperature for 2 hours., Step 9: Extract the product with ethyl acetate and wash the organic layer with water., Step 10: Dry the organic layer over sodium sulfate., Step 11: Concentrate the organic layer under reduced pressure to obtain the final product, 2-(Methylthio)-6-propylpyrimidin-4-ol.

Scientific Research Applications

2-(Methylthio)-6-propylpyrimidin-4-ol has a wide range of potential applications in scientific research. It has been used as a model compound to study the mechanism of action of certain enzymes, as well as to investigate the structure-activity relationships of drug molecules. It has also been used as a substrate for the synthesis of other compounds, such as the antifungal agent itraconazole. Additionally, 2-(Methylthio)-6-propylpyrimidin-4-ol has been used in the synthesis of a number of biologically active compounds, including the anti-cancer drug doxorubicin.

Mechanism Of Action

The mechanism of action of 2-(Methylthio)-6-propylpyrimidin-4-ol is not fully understood, but it is believed to involve a number of different steps. It is thought that the methylthio substituents interact with the active sites of enzymes, allowing the compound to be metabolized and its metabolites to be released. Additionally, the propyl group may interact with the active sites of enzymes, allowing the compound to be further metabolized.

Biochemical And Physiological Effects

2-(Methylthio)-6-propylpyrimidin-4-ol has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, 2-(Methylthio)-6-propylpyrimidin-4-ol has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

2-(Methylthio)-6-propylpyrimidin-4-ol is an attractive compound for use in lab experiments due to its wide range of potential applications and its relatively low cost. However, there are some limitations to its use in lab experiments, such as its susceptibility to hydrolysis and its potential to form toxic metabolites. Additionally, 2-(Methylthio)-6-propylpyrimidin-4-ol is not suitable for use in experiments involving animals, as it has been shown to be toxic to some species.

Future Directions

There are a number of potential future directions for research involving 2-(Methylthio)-6-propylpyrimidin-4-ol. One potential direction is to further investigate its mechanism of action, as well as its potential interaction with other compounds. Additionally, further research could be done to explore the potential therapeutic applications of 2-(Methylthio)-6-propylpyrimidin-4-ol, such as its potential use in the treatment of cancer or other diseases. Additionally, further research could be done to investigate the potential of 2-(Methylthio)-6-propylpyrimidin-4-ol as a substrate for the synthesis of other compounds. Finally, further research could be done to investigate the potential toxicity of 2-(Methylthio)-6-propylpyrimidin-4-ol and its metabolites.

properties

IUPAC Name

2-methylsulfanyl-4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICULGBASIPYTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352588
Record name 2-(methylthio)-6-propylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-6-propylpyrimidin-4-ol

CAS RN

5751-17-7
Record name 2-(methylthio)-6-propylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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